molecular formula C11H12O3 B1618959 3-Allylsalicylic acid methyl ester CAS No. 31456-98-1

3-Allylsalicylic acid methyl ester

Cat. No. B1618959
CAS RN: 31456-98-1
M. Wt: 192.21 g/mol
InChI Key: BRFCIUCUICKZFD-UHFFFAOYSA-N
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Description

3-Allylsalicylic acid methyl ester is a derivative of salicylic acid, which is an organic compound with the formula C8H8O3. It is the methyl ester of salicylic acid . It is a colorless, viscous liquid with a sweet, fruity odor .


Synthesis Analysis

The synthesis of an ester, such as 3-Allylsalicylic acid methyl ester, can be accomplished in several ways. In one method, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway involves the reaction of acid chlorides with alcohols to yield an ester . 3-Allylsalicylaldehyde and methyl 3-allylsalicylate are converted in moderate to good yields into new diallyl substituted macrocyclic crown diamides .


Molecular Structure Analysis

The molecular structure of 3-Allylsalicylic acid methyl ester can be analyzed using mass spectrometry. The molecular ion at m/z = 270 is clearly seen, as is an ion at m/z = 239 ([M-31] +) representing loss of a methoxyl group, confirming that it is indeed a methyl ester .


Chemical Reactions Analysis

Esters, including 3-Allylsalicylic acid methyl ester, undergo various types of reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . Their reactions are applicable to both acyclic and cyclic esters .

Safety And Hazards

While specific safety and hazard information for 3-Allylsalicylic acid methyl ester is not available, it’s important to note that esters can be highly flammable and cause serious eye irritation . They may also cause drowsiness or dizziness .

Future Directions

The future directions for 3-Allylsalicylic acid methyl ester could involve its use in the production of various chemicals, including oxidation, amidation, hydrogenation, deoxygenation, ethoxylation, metathesis, and isomerisation reactions . A special focus is given to the applicability of each method in industry . The green and sustainable production of various chemicals from fatty acid methyl esters is a significant area of research .

properties

IUPAC Name

methyl 2-hydroxy-3-prop-2-enylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-3-5-8-6-4-7-9(10(8)12)11(13)14-2/h3-4,6-7,12H,1,5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFCIUCUICKZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185368
Record name Salicylic acid, 3-allyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allylsalicylic acid methyl ester

CAS RN

31456-98-1
Record name Methyl 2-hydroxy-3-(2-propen-1-yl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31456-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylic acid, 3-allyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031456981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, 3-allyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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